Target Selectivity: Plasma Kallikrein vs. Tissue Kallikrein and Related Serine Proteases
Kallikrein-IN-1 is reported as a selective inhibitor of plasma kallikrein, distinguishing it from broad-spectrum serine protease inhibitors like PPACK (d-Phe-Pro-Arg-chloromethylketone) . However, no quantitative selectivity data (e.g., IC₅₀ ratios against tissue kallikrein, thrombin, plasmin, or Factor Xa) are publicly available for this specific compound . In contrast, related analogs in the same patent family (e.g., compounds described in US10221161) have demonstrated varying degrees of selectivity, with some showing >100-fold preference for plasma kallikrein over tissue kallikrein [1]. This lack of publicly disclosed selectivity metrics for Kallikrein-IN-1 represents a critical evidence gap for users requiring well-characterized tool compounds.
| Evidence Dimension | Target selectivity (plasma kallikrein vs. tissue kallikrein) |
|---|---|
| Target Compound Data | Not publicly reported |
| Comparator Or Baseline | PPACK (nonselective covalent plasma kallikrein inhibitor); related compounds in US10221161 (>100-fold selectivity) |
| Quantified Difference | Not calculable due to missing data |
| Conditions | Selectivity panel typically includes human plasma kallikrein, tissue kallikrein, and related serine proteases |
Why This Matters
High selectivity is essential to avoid confounding off-target effects in complex biological systems, particularly when studying the kallikrein-kinin system in inflammatory or coagulation pathways.
- [1] US10221161B2. Inhibitors of plasma kallikrein. Patent issued March 5, 2019. View Source
